(2S,4S)-1-(叔丁氧羰基)-4-(8-喹啉基氧基)-2-吡咯烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

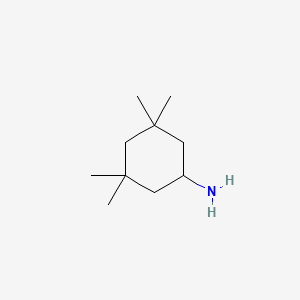

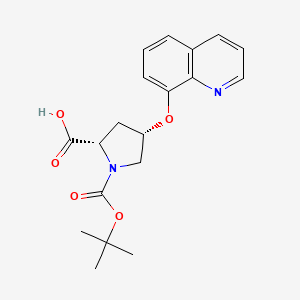

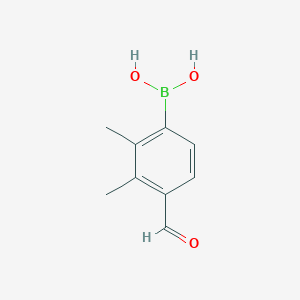

The compound (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative that is likely to have an envelope conformation similar to its analogs. The presence of the tert-butoxycarbonyl group suggests that it is a protected amino acid, which could be used in peptide synthesis or as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that build up the pyrrolidine ring and introduce the necessary functional groups. For example, the synthesis of a similar compound, tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, was achieved in six steps from a tert-butoxy starting material . This suggests that the synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid would also require a carefully planned synthetic route, possibly involving the protection of amino groups, the formation of the pyrrolidine ring, and the introduction of the quinolinyl-oxy moiety.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the conformation of the five-membered ring. In a related compound, the pyrrolidine ring adopts an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring are significant . This information can be extrapolated to suggest that the (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid would also exhibit a specific conformation that could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This group can be removed under acidic conditions, revealing the free amine that can then participate in further chemical reactions, such as coupling reactions to form peptides . The quinolinyl-oxy moiety could also be involved in reactions, particularly those that target heteroaromatic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid are not provided, we can infer from related compounds that it would exhibit properties typical of protected amino acids. These might include solubility in organic solvents, the potential to form hydrogen bonds due to the presence of the carboxyl group, and a certain degree of stability provided by the tert-butoxycarbonyl protecting group . The exact melting point, boiling point, and other physical properties would need to be determined experimentally.

科学研究应用

合成与结构分析

尽管没有直接提及目标化合物,但它与参与各种合成和结构分析的一类化合物有关。例如,探索了空间位阻邻苯醌羧酸(一种相关化合物)的合成和结构,以通过单晶 X 射线分析了解其电化学性质和分子结构(Zherebtsov 等,2021)。此外,由 L-天冬氨酸和 N-Cbz-β-丙氨酸不对称合成相关的哌啶二羧酸衍生物突出了合成对映体纯化合物的工艺进步(Xue 等,2002)。

晶体学和分子构型

与目标分子类似的化合物的晶体学分析,例如 (2R,4R)-1-(叔丁氧羰基)-4-甲氧基吡咯烷-2-羧酸,提供了对其分子构型的见解,展示了理解空间排列对于材料科学和分子工程中潜在应用的重要性(Yuan 等,2010)。

杂环化学和药物化学应用

杂环酮(包括叔丁氧羰基基团化合物)在 Pfitzinger 反应中与各种杂环稠合合成喹啉-4-羧酸,表明该化合物与开发药物和复杂有机分子有关(Moskalenko 等,2011)。

材料科学与有机合成

利用与目标化合物类似的化合物,微波辅助合成 4-氧代-2-丁烯酸,强调了此类化合物在产生生物活性物质和中间体(这对材料科学和有机合成至关重要)方面的用途(Uguen 等,2021)。

高级有机化学和催化

Sc(OTf)3 催化的叔丁氧羰基到酰亚胺离子分子内环化的研究展示了该化合物在催化有机反应中的潜力,为高级有机化学和催化领域做出了贡献(Mao 等,2021)。

安全和危害

As with any chemical compound, handling “(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact.

未来方向

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, given the presence of the biologically relevant quinoline group.

Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, more specific information or experimental data would be needed.

属性

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-quinolin-8-yloxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSKDIYBVVSZNP-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)